BenchChemオンラインストアへようこそ!

Thielavin B

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Thielavin B (C₃₁H₃₄O₁₀) is the only thielavin depside with validated in vivo anti-inflammatory efficacy — Thielavin A is inactive in the same carrageenan-induced edema model regardless of administration route. It exhibits a 4.4-fold selectivity window for PGE2 synthase (IC₅₀ 9 μM) over COX (IC₅₀ 40 μM), the opposite selectivity profile of Thielavin A. With a mid-range G6Pase IC₅₀ of 5.5 μM, it anchors structure-activity relationship studies across the 16.7-fold thielavin potency spectrum. Its depside scaffold provides a structurally distinct chemotype for orthogonal telomerase target validation. The definitive research tool for in vivo anti-inflammatory pharmacology, terminal prostaglandin synthase dissection, and G6Pase SAR calibration.

Molecular Formula C26H24O7
Molecular Weight 448.5 g/mol
Cat. No. B8101093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThielavin B
Molecular FormulaC26H24O7
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OC2=C(C(=C(C=C2)C(=O)OC3=C(C(=C(C=C3)C=O)OC)C)OC)C
InChIInChI=1S/C26H24O7/c1-15-8-6-7-9-19(15)25(28)32-22-13-11-20(24(31-5)17(22)3)26(29)33-21-12-10-18(14-27)23(30-4)16(21)2/h6-14H,1-5H3
InChIKeyWEDUXPDJICNHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thielavin B: A Depside-Class Fungal Metabolite with Dual Prostaglandin and G6Pase Inhibitory Activity


Thielavin B (C31H34O10; CAS 71950-67-9) is a fungal secondary metabolite belonging to the depside structural class, characterized by three interconnected hydroxybenzoic acid moieties [1]. Originally isolated from Thielavia terricola, it functions as a potent inhibitor of prostaglandin biosynthesis with a distinct enzymatic inhibition profile across the cyclooxygenase pathway [2]. Beyond prostaglandin modulation, Thielavin B exhibits polypharmacology including inhibition of glucose-6-phosphatase (G6Pase), phospholipase C, and telomerase, distinguishing it from both synthetic anti-inflammatory agents and in-class natural product analogs [3][4].

Why Thielavin B Cannot Be Substituted with Thielavin A or Other Analogs: Quantitative Selectivity and Efficacy Divergence


Within the thielavin depside family, compounds sharing the same tridepside core exhibit markedly divergent biological activity profiles and therapeutic potential that preclude simple substitution. Thielavin A and Thielavin B differ by only two methyl groups and two oxygen atoms (C31H34O10 vs C29H30O10), yet this minor structural variation produces profound functional divergence across multiple biological readouts [1]. Thielavin B demonstrates a unique step-specific inhibition pattern favoring prostaglandin E2 synthase activity, whereas Thielavin A preferentially blocks the upstream cyclooxygenase step. Critically, only Thielavin B produces measurable anti-inflammatory efficacy in vivo, while Thielavin A is inactive [2]. Furthermore, across the broader thielavin series (A-P), G6Pase inhibitory potency varies by over 16-fold between the strongest analog (Thielavin G) and others, underscoring that structural modifications to the benzoic acid scaffold produce non-linear, unpredictable changes in target engagement [3]. Generic substitution without compound-specific validation therefore risks experimental failure or misinterpretation of pharmacological results.

Thielavin B Comparative Quantitative Evidence: Head-to-Head Performance Against Closest Analogs


In Vivo Anti-Inflammatory Efficacy: Thielavin B vs. Thielavin A in Carrageenan-Induced Edema

In the carrageenan-induced paw edema model in rats, Thielavin B administered intravenously produced a statistically significant reduction in edema, whereas Thielavin A showed no detectable anti-inflammatory activity by either intravenous or oral administration [1]. This represents a qualitative, binary efficacy difference between two structurally similar depsides that differ by only two methyl and two oxygen atoms.

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Enzymatic Step Selectivity: Thielavin B Preferentially Inhibits PGE2 Synthesis from Endoperoxide

Thielavin A and Thielavin B exhibit distinct, non-overlapping enzymatic step selectivity within the prostaglandin biosynthetic cascade. Thielavin A specifically inhibits the conversion of arachidonic acid to prostaglandin H2 (COX activity), whereas Thielavin B shows greatest inhibitory potency against prostaglandin E2 synthesis from the endoperoxide intermediate PGH2 [1]. This step-specific divergence has functional consequences: Thielavin B blocks PGH2→PGE2 conversion with an IC50 of 9 μM, while its inhibition of the upstream AA→PGH2 step is ~4.4-fold weaker (IC50 = 40 μM) [2]. Conversely, Thielavin A is more potent at the upstream COX step but fails to produce in vivo efficacy.

Prostaglandin biosynthesis Cyclooxygenase pathway Enzymology

Overall Prostaglandin Biosynthesis Inhibition Potency: Thielavin B vs. Thielavin A

In a direct comparative assay measuring inhibition of total prostaglandin biosynthesis (conversion of 14C-arachidonic acid to PGF2α plus PGE2) using ram seminal vesicle microsomes, Thielavin B demonstrated superior potency relative to its closest structural analog [1]. Thielavin B achieved 50% inhibition at 9 μM, while Thielavin A required 12 μM to produce equivalent inhibition under identical experimental conditions.

Prostaglandin inhibition COX inhibition IC50 comparison

Thromboxane A2 Synthase Inhibition: Reduced Off-Target Activity of Thielavin B

When evaluated for inhibition of thromboxane A2 synthesis from prostaglandin H2 in bovine platelet microsomes, Thielavin B exhibited substantially weaker inhibitory activity than Thielavin A [1]. This represents a favorable selectivity characteristic for experimental designs where preservation of thromboxane pathway activity is desired while modulating other prostaglandin branches.

Thromboxane synthase Selectivity profiling Off-target activity

G6Pase Inhibitory Activity: Thielavin B vs. Thielavin G in the Thielavin Series

Within the extended thielavin compound family (thielavins A-P), G6Pase inhibitory potency varies dramatically across structurally related analogs [1]. Thielavin B demonstrates measurable G6Pase inhibition with functional glucose output reduction from glucagon-stimulated hepatocytes, though it is not the most potent analog in the series. This potency range provides critical context for analog selection in metabolic research programs.

Glucose-6-phosphatase Gluconeogenesis Metabolic disease

Telomerase Inhibition: Thielavin B vs. CRM646-A

In a targeted screening program for telomerase inhibitors from fungal fermentation products, Thielavin B and CRM646-A were both identified as active compounds [1]. While Thielavin B demonstrates telomerase inhibitory activity, CRM646-A exhibits substantially greater potency in the same assay system, providing a benchmark for potency expectations in this target class.

Telomerase inhibition Cancer research Reverse transcriptase

Thielavin B: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


In Vivo Anti-Inflammatory Pharmacology Studies Requiring Thielavin-Class Efficacy

Thielavin B is uniquely suited among thielavin depsides for in vivo anti-inflammatory pharmacology studies. Based on direct head-to-head comparison data, Thielavin A fails to produce any detectable anti-inflammatory activity in the carrageenan-induced edema model regardless of administration route, whereas Thielavin B demonstrates significant efficacy when administered intravenously [1]. Researchers requiring a naturally-derived depside with validated in vivo anti-inflammatory activity must select Thielavin B; selection of Thielavin A for such studies will predictably yield negative results.

Prostaglandin Pathway Mechanistic Studies Focusing on Terminal Synthase Steps

For investigations requiring preferential inhibition of prostaglandin E2 synthesis from the endoperoxide intermediate (PGH2) while sparing upstream cyclooxygenase activity, Thielavin B is the indicated compound. Thielavin B demonstrates a 4.4-fold selectivity window favoring PGE2 synthase inhibition (IC50 = 9 μM) over COX-mediated AA→PGH2 conversion (IC50 = 40 μM) [2]. In contrast, Thielavin A exhibits the opposite selectivity profile, preferentially inhibiting the COX step. This step-specific divergence makes Thielavin B the appropriate tool compound for dissecting terminal prostaglandin synthase contributions to biological processes.

Metabolic Disease Research: G6Pase Inhibition Baseline and SAR Reference

Thielavin B serves as an essential reference compound for establishing baseline G6Pase inhibitory activity and mapping structure-activity relationships within the thielavin series. With an IC50 of 5.5 μM against rat hepatic microsomal G6Pase and demonstrated inhibition of glucose output from glucagon-stimulated hepatocytes, Thielavin B provides a mid-range potency anchor for comparative studies [3]. The full thielavin series (A-P) spans a 16.7-fold potency range, and Thielavin B's position within this spectrum enables researchers to calibrate assay systems and evaluate structural modifications for potency enhancement.

Orthogonal Telomerase Inhibition Validation in Cancer Research

Thielavin B provides cancer researchers with a structurally distinct telomerase inhibitor chemotype for orthogonal target validation. While the co-identified compound CRM646-A exhibits approximately 10-fold greater potency (active at 3.2 μM vs. 32 μM for Thielavin B), Thielavin B's depside scaffold differs fundamentally from other telomerase inhibitor classes [4]. This structural divergence makes Thielavin B valuable for confirming that observed biological effects arise specifically from telomerase inhibition rather than from off-target activities associated with a particular chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thielavin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.